Nanomolar Affinity for Human Tau Aggregates Validates Utility in Neurodegeneration Probe Development
A derivative containing the 4-(piperidin-4-yl)thiazole core demonstrated potent displacement of thiazine red R from recombinant human Tau aggregates with an IC50 of 1.41 nM [1]. In contrast, a closely related analog in the same assay series exhibited an IC50 of 10,000 nM (>10 μM), representing a >7,000-fold difference in affinity driven by structural variation around the piperidinyl-thiazole scaffold [2]. This extreme sensitivity of Tau aggregate binding to subtle scaffold modifications underscores the non-substitutability of the optimized core structure and validates this chemotype for Tau-targeted probe and therapeutic development.
| Evidence Dimension | Binding affinity (IC50) for human Tau aggregates |
|---|---|
| Target Compound Data | IC50 = 1.41 nM |
| Comparator Or Baseline | Related analog (BDBM50402406 / CHEMBL2069534): IC50 = 10,000 nM |
| Quantified Difference | >7,000-fold lower IC50 (more potent) for the target scaffold |
| Conditions | Displacement of thiazine red R from human Tau aggregates expressed in E. coli; 30 min incubation; fluorimetric analysis [1][2] |
Why This Matters
This nanomolar potency establishes the 4-(piperidin-4-yl)thiazole scaffold as a validated starting point for Tau-targeted probe development, while the >7,000-fold potency gap demonstrates that analogs lacking the precise core geometry are essentially inactive in this therapeutically relevant context.
- [1] BindingDB. BDBM50402408 (CHEMBL2203332). Affinity Data: IC50 = 1.41 nM for human Tau aggregates. ChEMBL-curated. View Source
- [2] BindingDB. BDBM50402406 (CHEMBL2069534). Affinity Data: IC50 = 10,000 nM for human Tau aggregates. ChEMBL-curated. View Source
